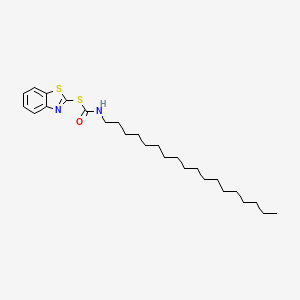
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate typically involves the reaction of 2-mercaptobenzothiazole with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Applications De Recherche Scientifique
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of materials with specific properties, such as surfactants, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The octadecyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the octadecyl group.
2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Uniqueness
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where enhanced lipophilicity and membrane interaction are desired, setting it apart from other benzothiazole derivatives.
Propriétés
Numéro CAS |
67204-78-8 |
|---|---|
Formule moléculaire |
C26H42N2OS2 |
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) N-octadecylcarbamothioate |
InChI |
InChI=1S/C26H42N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(29)31-26-28-23-20-17-18-21-24(23)30-26/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,29) |
Clé InChI |
OSSYMUFQFUEXAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)SC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



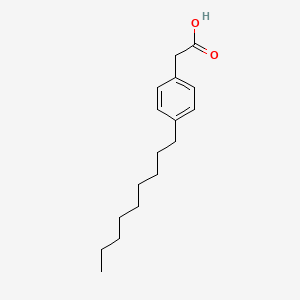
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

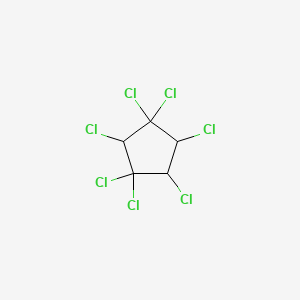
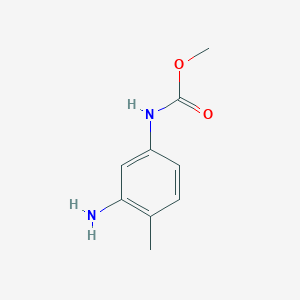
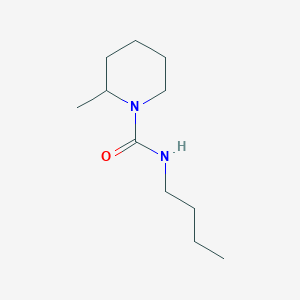
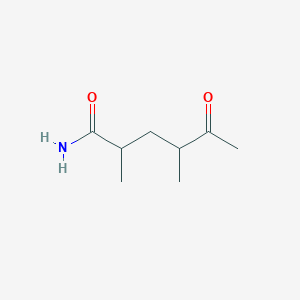

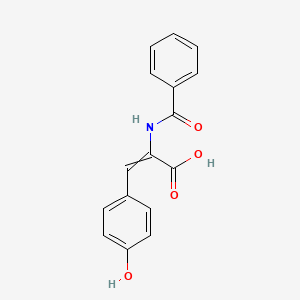

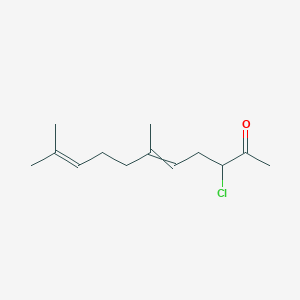
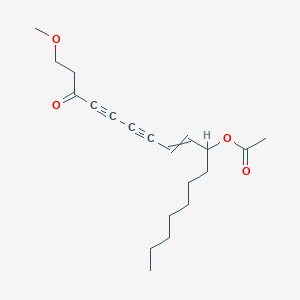
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
